molecular formula C11H10INO B11838074 3-Iodo-6,8-dimethylquinolin-4(1H)-one

3-Iodo-6,8-dimethylquinolin-4(1H)-one

Cat. No.: B11838074
M. Wt: 299.11 g/mol
InChI Key: RRBCBKQLSJEFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-6,8-dimethylquinolin-4(1H)-one is a synthetically valuable quinolinone derivative engineered for advanced heterocyclic chemistry and drug discovery research. The iodine substituent at the C3 position makes this compound an exceptionally versatile intermediate for metal-catalyzed cross-coupling reactions, enabling the straightforward introduction of diverse carbon-based and heteroatom functionalities to construct complex molecular architectures . This scaffold is of high interest in medicinal chemistry for developing new therapeutic agents, as the 4-quinolone core is a privileged structure in pharmacology with documented antitumor, antimicrobial, and antimycobacterial activities . Furthermore, the 6,8-dimethyl pattern offers a strategic site for further derivatization, allowing researchers to fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets. In agrochemical research, quinolone derivatives have demonstrated significant potential as lead compounds for developing novel nematicides and fungicides. Structural analogues have shown promising activity against phytoparasitic nematodes and fungal pathogens, making this chemotype a valuable template for crop protection agent discovery . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

3-iodo-6,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO/c1-6-3-7(2)10-8(4-6)11(14)9(12)5-13-10/h3-5H,1-2H3,(H,13,14)

InChI Key

RRBCBKQLSJEFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2)I)C

Origin of Product

United States

Spectroscopic and Crystallographic Investigations of 3 Iodo 6,8 Dimethylquinolin 4 1h One Structure

Computational and Theoretical Studies on 3 Iodo 6,8 Dimethylquinolin 4 1h One and Its Analogues

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and spectroscopic properties of quinolinone derivatives. These methods provide a theoretical framework for analyzing molecular orbitals, charge distribution, and other quantum mechanical properties that govern the behavior of these compounds.

DFT calculations can be employed to optimize the geometry of 3-Iodo-6,8-dimethylquinolin-4(1H)-one and its analogues, determining the most stable conformation. From the optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study of two novel 4(1H)-quinolinones, the HOMO and LUMO energies were calculated to assess their kinetic stability and resistance to charge transfer. scielo.brscispace.com

Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra of these compounds. acs.org This allows for a comparison between theoretical and experimental UV-Vis spectra, aiding in the interpretation of the electronic transitions occurring within the molecule. The calculated infrared (IR) spectra from DFT also show good agreement with experimental values for quinolinone analogues, helping to assign vibrational modes. scielo.brscispace.com

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Such information is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets.

Table 1: Theoretical Spectroscopic and Electronic Properties of Quinolinone Analogues
CompoundMethodCalculated PropertyValue
(E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ)DFTHOMO-LUMO GapHigher than NMQ
(E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ)DFTHOMO-LUMO GapLower than CMQ
CMQDFTCalculated ν(C=C) vibrations1590 to 1551 cm⁻¹
NMQDFTCalculated ν(C=C) vibrations1601 to 1554 cm⁻¹

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. acs.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For this compound and its analogues, molecular docking can identify potential biological targets and elucidate the key interactions that contribute to binding affinity.

In studies of quinolinone derivatives, molecular docking has been successfully applied to predict their binding modes with various targets. For example, quinazolinone derivatives have been docked into the active site of dihydrofolate reductase (DHFR) to correlate their structures with cytotoxic activities. nih.gov These studies often reveal the importance of specific interactions, such as hydrogen bonds and van der Waals interactions, with key amino acid residues in the binding pocket. nih.gov For instance, in the docking of iodinated quinazolinones with DHFR, interactions with residues like L23, F32, F35, T57, L68, and R71 were identified as crucial for binding. nih.gov

The results of molecular docking are often expressed as a docking score, which estimates the binding affinity of the ligand for the target. nih.gov Compounds with higher docking scores (more negative values) are predicted to have a stronger binding affinity. nih.gov These predictions can then be used to prioritize compounds for experimental testing.

Table 2: Examples of Molecular Docking Studies on Quinolinone Analogues
Compound ClassTarget ProteinKey Interacting ResiduesPredicted Interaction Types
Iodinated 4-(3H)-quinazolinonesDihydrofolate reductase (DHFR)L23, F32, F35, T57, L68, R71π-stacking, van der Waals
2H-thiopyrano[2,3-b]quinoline derivativesCB1aILE-8, LYS-7, LYS-11, VAL-14Not specified
Quinoline-based derivativesLactate dehydrogenase of Plasmodium falciparumNot specifiedNot specified

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds.

For quinolinone derivatives, QSAR studies have been conducted to model various biological activities, including anticancer and anti-mycobacterial effects. researchgate.netnih.gov These studies typically involve a series of analogues for which the biological activity has been experimentally determined. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then used to build the QSAR model. nih.gov

A reliable QSAR model is characterized by good statistical parameters, including a high squared correlation coefficient (r²) and cross-validation coefficient (q²). nih.gov For example, a QSAR study on 3,7-disubstituted quinolone derivatives against Mycobacterium tuberculosis resulted in a model with an r² of 0.8228 and a q² of 0.9071. researchgate.net Such models can be used to guide the design of new analogues with improved activity by suggesting modifications to the molecular structure that are likely to enhance the desired biological effect.

Table 3: Statistical Parameters of QSAR Models for Quinolinone Analogues
Compound SeriesBiological ActivityModel Type
3,7-disubstituted quinolone derivativesAnti-mycobacterialPLS0.82280.9071
Quinoline-based derivativesAntimalarialCoMFA0.800.70
Quinoline-based derivativesAntimalarialCoMSIA0.790.69

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their complexes over time. acs.org By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, binding stability, and the dynamics of ligand-target interactions.

For quinolinone derivatives, MD simulations are often used to refine the results of molecular docking. acs.org While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a more realistic, dynamic environment. acs.org The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often monitored to evaluate the stability of the complex. acs.org

MD simulations can also be used for conformational analysis of this compound and its analogues in solution. scielo.brscispace.com This can reveal the preferred conformations of the molecule and the flexibility of different parts of the structure. Furthermore, MD simulations can provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex and how these interactions evolve over time. acs.org

Table 4: Applications of Molecular Dynamics Simulations for Quinolinone Analogues
System StudiedSimulation GoalKey Findings
Quinazolinone derivatives with PARP1 and STAT3Investigate dynamic behavior of protein-ligand complexCompound 1f showed the best results in MD simulations and MM-GBSA calculations.
Quinazolinone derivatives with MMP-13Analyze binding mode and stabilityEnhanced hydrogen bonding with Ser250 and Gly248 was observed.
Quinoline (B57606) derivatives with acetylcholinesteraseAssess potential as inhibitorsIdentified dq1368 as a potential new drug candidate.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models can also be used to predict the chemical reactivity of this compound and its analogues and to elucidate the mechanistic pathways of reactions involving the quinolinone scaffold. DFT calculations, for example, can provide information about the electron density distribution and molecular orbitals, which can be used to predict the most likely sites for electrophilic or nucleophilic attack.

The study of reaction mechanisms using computational methods can provide a detailed understanding of the transition states and intermediates involved in a chemical transformation. For example, the mechanism of the Combes quinoline synthesis has been investigated using computational methods to understand the influence of substituents on reaction rates and regioselectivity. Such studies can help in optimizing reaction conditions and in designing new synthetic routes to quinolinone derivatives.

Furthermore, computational models can be used to predict the metabolic fate of quinolinone derivatives by simulating their interactions with drug-metabolizing enzymes. This can provide insights into potential metabolic pathways and help in identifying any potentially reactive or toxic metabolites.

Mechanistic Investigations of Biological Activities of Quinolinone Derivatives

Molecular Targets and Pathways in Antimicrobial Activity

The antimicrobial properties of quinolinone-related structures, particularly the well-studied quinolones, are primarily linked to their ability to disrupt bacterial DNA replication and repair mechanisms.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. researchgate.netnih.govbrc.hu DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating DNA replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. nih.govnih.gov

The mechanism of inhibition by compounds like the fluoroquinolones involves stabilizing a covalent enzyme-DNA complex, known as the cleavage complex. researchgate.netnih.gov This action effectively turns the enzymes into cellular poisons, leading to double-strand DNA breaks, the blockage of replication forks, and ultimately, cell death. researchgate.netnih.gov While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is frequently the main target in Gram-positive organisms like Staphylococcus aureus. nih.gov For a compound to be highly effective, it often needs to inhibit both enzymes, as mutations in one can lead to resistance. nih.gov The inhibition of the ATPase activity of the GyrB subunit is another mechanism employed by a different class of inhibitors, such as aminocoumarins. nih.govnih.gov

Table 1: Inhibition of Bacterial Topoisomerases by Various Compound Classes

Compound ClassTarget Enzyme(s)Mechanism of ActionPrimary Bacterial Target
FluoroquinolonesDNA Gyrase & Topoisomerase IVStabilization of the covalent enzyme-DNA cleavage complex, leading to double-strand breaks. researchgate.netGram-negative (Gyrase) & Gram-positive (Topo IV). nih.gov
Aminocoumarins (e.g., Novobiocin)DNA Gyrase (GyrB subunit)Competitive inhibition of the ATPase activity. nih.govnih.govGram-positive bacteria.
ThiosemicarbazidesTopoisomerase IVInhibitory activity against the enzyme, with potential for development as Gram-positive antibacterials. researchgate.netGram-positive bacteria. researchgate.net

A primary target for many antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (LDM), also known as CYP51. nih.govnih.gov This cytochrome P450 enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of LDM disrupts the integrity of the fungal membrane, leading to cell growth arrest and death. nih.gov

The most common inhibitors of this enzyme are the azole antifungals, which work by having a nitrogen atom in their azole ring coordinate to the heme iron atom in the active site of LDM. nih.gov This binding prevents the natural substrate, lanosterol, from being demethylated. The effectiveness of these inhibitors is enhanced by additional interactions within the enzyme's ligand-binding pocket. nih.gov While this mechanism is well-established for azoles, the development of novel heterocyclic compounds, including those with a quinolinone scaffold, that target LDM represents a promising strategy for creating new antifungal agents, particularly against resistant strains. nih.gov

Anticancer Mechanisms and Molecular Interactions

The anticancer potential of quinolinone derivatives is multifaceted, involving the targeting of enzymes essential for human cell replication, direct interaction with DNA, and the inhibition of specific mutated enzymes found in cancer cells.

Similar to their bacterial counterparts, eukaryotic topoisomerase II enzymes are vital for managing DNA topology during replication and cell division. wikipedia.org These enzymes are a well-validated target for numerous anticancer drugs. nih.gov Inhibitors of eukaryotic topoisomerase II, often referred to as "poisons," function by trapping the enzyme in its cleavage complex with DNA. wikipedia.org This stabilization of the intermediate stage prevents the re-ligation of the DNA strands, resulting in permanent, lethal double-strand breaks that trigger apoptosis (programmed cell death). wikipedia.orgnih.gov

Various heterocyclic compounds, including derivatives of acridone (B373769) and indoloquinoline, have demonstrated potent inhibition of eukaryotic topoisomerase I and II. nih.govnih.gov For instance, certain acridone derivatives have been shown to arrest the cancer cell cycle and induce apoptosis at low concentrations. nih.gov The ability of a quinolinone structure to adopt a planar conformation could facilitate its interaction with the topoisomerase II-DNA complex, making this a plausible mechanism of anticancer activity.

Table 2: IC₅₀ Values of Various Compounds Against Eukaryotic Topoisomerases

CompoundTarget EnzymeIC₅₀ (μM)Reference CompoundIC₅₀ of Reference (μM)
3,5-dihydroxybenzyl alcoholTopoisomerase I4Camptothecin18
3,5-dihydroxybenzyl alcoholTopoisomerase II0.54Etoposide44
trans-resveratrolTopoisomerase II0.77Etoposide44
CatechinTopoisomerase II0.17Etoposide20
Data derived from studies on compounds isolated from natural sources showing topoisomerase inhibition. researchgate.netresearchgate.net

DNA intercalation is a mode of action where molecules, typically polycyclic and aromatic, insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This binding distorts the structure of the DNA, which can interfere with essential cellular processes like DNA replication and transcription. nih.gov The physical blockage and the alteration of DNA conformation can inhibit the function of enzymes such as DNA polymerases and topoisomerases, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov The planar ring system characteristic of the quinolinone scaffold is structurally suited for intercalation, making this a potential mechanism for its cytotoxic effects against cancer cells.

Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme that normally converts isocitrate to α-ketoglutarate (α-KG). frontiersin.org In several cancers, including glioma and acute myeloid leukemia, IDH1 acquires a specific mutation (e.g., R132H) that confers a new, abnormal function: the conversion of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). frontiersin.orgnih.gov The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to cancer development.

Targeting the mutated form of the enzyme while sparing the wild-type is a modern cancer therapy strategy. Small-molecule inhibitors have been developed that selectively bind to an allosteric site at the dimer interface of the mutant IDH1 enzyme. nih.gov This binding can disrupt the network required to bind a catalytically essential magnesium ion (Mg²⁺), thereby preventing the production of 2-HG. nih.gov The discovery of heterocyclic compounds that can act as selective allosteric inhibitors of mIDH1 highlights this as a potential and highly specific anticancer mechanism for quinolinone derivatives. nih.gov

Disruption of Tubulin Assembly

Quinolinone derivatives have been identified as potent agents that disrupt the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov The mechanism of action for many of these compounds involves direct interaction with tubulin, the protein subunit of microtubules.

A notable class of these compounds, quinolin-6-yloxyacetamides (QAs), has been shown to be strong inhibitors of tubulin polymerization. nih.gov These compounds act as microtubule destabilizers by binding to the colchicine (B1669291) site on β-tubulin. nih.gov X-ray crystallography has revealed that the binding of these quinolinone derivatives to tubulin is primarily through hydrophobic interactions, with some hydrogen bonds contributing to the stability of the complex. The quinoline (B57606) ring is accommodated in a hydrophobic pocket formed by several amino acid residues of β-tubulin. nih.gov

The binding of these derivatives to tubulin prevents the necessary conformational change from a curved to a straight structure that is required for the formation of microtubules. nih.gov By binding to the curved form of tubulin in solution, they effectively sequester the tubulin subunits and prevent their incorporation into growing microtubules, leading to a net destabilization of the microtubule network. nih.gov This disruption of microtubule dynamics leads to defects in the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net

Research has demonstrated that certain hybridized quinoline derivatives can inhibit tubulin polymerization with IC50 values in the micromolar range, indicating potent activity. researchgate.net The antiproliferative activity of these compounds has been observed against various human cancer cell lines, including those that are resistant to other drugs. nih.gov Molecular docking studies have further supported the interaction of these quinoline derivatives with the colchicine binding site of tubulin, reinforcing the understanding of their mechanism of action. researchgate.net

Table 1: Tubulin Polymerization Inhibition by Quinoline Derivatives

Compound ClassMechanismBinding SiteCellular Effect
Quinolin-6-yloxyacetamides (QAs)Microtubule destabilizationColchicine site on β-tubulinCell cycle arrest at G2/M phase, apoptosis
Hybridized Quinoline DerivativesInhibition of tubulin polymerizationColchicine siteAntiproliferative activity

Protein Kinase Inhibition

Quinolinone and its derivatives have emerged as a significant class of compounds that exhibit inhibitory effects on various protein kinases. researchgate.net Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. ekb.eg The inhibitory mechanism of quinolinone derivatives often involves competing with ATP, the phosphate (B84403) donor, for binding to the kinase's active site. researchgate.net

Several quinoline derivatives have been investigated as inhibitors of key signaling pathways, including the PI3K/AkT/mTOR pathway, which is frequently overactive in cancer. nih.gov For instance, omipalisib (B1684000) (GSK2126458), a quinoline derivative, has demonstrated potent inhibition of both PI3K and mTOR. nih.gov

Furthermore, quinolinone-based compounds have been designed to target specific receptor tyrosine kinases. Derivatives of 4-anilinoquinoline-3-carbonitrile (B11863878) have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Modifications to the quinoline scaffold have also led to the development of potent and selective inhibitors of c-Met kinase, with some derivatives showing IC50 values in the nanomolar range. nih.gov

The structural versatility of the quinoline ring allows for the design of inhibitors that can target a range of kinases. For example, 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have shown significant inhibitory activity against c-Met. researchgate.net Docking studies have revealed that these compounds can form hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. mdpi.com Additionally, derivatives of pyridopyrimidin-4-ones and quinolin-4-ones have been reported as inhibitors of DNA-dependent protein kinase (DNA-PK). researchgate.net

Table 2: Protein Kinase Inhibition by Quinoline Derivatives

Target Kinase/PathwayExample Derivative ClassMechanism of Action
PI3K/AkT/mTOROmipalisib (GSK2126458)Dual inhibition of PI3K and mTOR
EGFR4-anilinoquinoline-3-carbonitrilesInhibition of Epidermal Growth Factor Receptor
c-Met3,6-disubstituted quinolines, 4,6,7-substituted quinolinesSelective inhibition of c-Met kinase
DNA-PKPyridopyrimidin-4-ones, Quinolin-4-onesInhibition of DNA-dependent protein kinase
RAF KinaseQuinoline-based diarylamidesInhibition of B-RAFV600E and C-RAF

Antiviral Mechanisms

HIV-1 Integrase Inhibition

The integrase (IN) enzyme of the Human Immunodeficiency Virus type 1 (HIV-1) is a critical target for antiviral therapy as it is essential for integrating the viral DNA into the host cell's genome. nih.govnih.gov Quinolinone derivatives have been extensively studied as potent inhibitors of this enzyme. nih.gov

A significant class of these inhibitors is the β-diketo acids (DKAs), which are designed to chelate the divalent metal ions in the active site of the integrase, thereby blocking its catalytic function. nih.gov Novel bifunctional quinolinonyl diketo acid derivatives have been developed that are potent inhibitors of both the 3'-processing and strand transfer steps of the integration process. nih.gov For example, certain derivatives have shown good antiviral efficacy in HIV-1 infected cells with low cytotoxicity. nih.gov

More recently, research has focused on developing quinolinonyl derivatives that act as dual inhibitors, targeting not only the catalytic site of the integrase but also the interaction between the integrase and RNA. acs.org This dual mechanism impairs both the early and late stages of viral replication. acs.org Some of these compounds have demonstrated the ability to inhibit the early stage of HIV-1 infection with EC50 values in the low micromolar range. acs.org

The development of allosteric integrase inhibitors (ALLINIs) represents another promising strategy. acs.org These molecules bind to a site on the integrase distinct from the active site, inducing aberrant multimerization of the enzyme and inhibiting its function. acs.org The quinolinone scaffold has proven to be a versatile platform for designing such inhibitors. Molecular modeling and docking studies have been instrumental in understanding the binding modes of these compounds within the integrase active site, providing a molecular basis for their inhibitory activity and guiding the design of new, more potent derivatives. nih.gov

Table 3: HIV-1 Integrase Inhibition by Quinolinone Derivatives

Derivative ClassMechanism of ActionTarget
Bifunctional quinolinonyl diketo acidsInhibition of 3'-processing and strand transferCatalytic site of integrase
Dual-function quinolinonyl derivativesInhibition of catalytic functions and IN-RNA interactionsIntegrase catalytic site and RNA binding site
Allosteric integrase inhibitors (ALLINIs)Induction of aberrant integrase multimerizationAllosteric sites on integrase

HCV NS3 Helicase and NS5B Polymerase Inhibition

The Hepatitis C virus (HCV) relies on several key enzymes for its replication, including the NS3 helicase and the NS5B RNA-dependent RNA polymerase. Quinolinone derivatives have been identified as effective inhibitors of both these viral targets.

The NS5B polymerase is a prime target for anti-HCV drug development due to its central role in viral replication and the absence of a similar enzyme in human cells. mdpi.comnih.gov Quinolinone derivatives have been discovered as novel, small-molecule non-nucleoside inhibitors (NNIs) of NS5B. nih.govresearchgate.net These compounds bind to an allosteric site known as site-II (or NNI-2), which is distinct from the active site where nucleotide incorporation occurs. nih.govresearchgate.net This binding induces a conformational change in the enzyme that ultimately inhibits its RNA synthesis activity. mdpi.com Structure-based optimization of 2-aryl quinolones has led to the development of N-benzyl quinolones with sub-micromolar antiviral potency. researchgate.net

In addition to the polymerase, the HCV NS3 helicase is another crucial enzyme involved in unwinding the viral RNA genome during replication. Fluoroquinolones have been shown to inhibit HCV replication, and this activity is thought to be mediated, at least in part, by targeting the NS3 helicase. nih.gov Studies have demonstrated that various fluoroquinolones can inhibit the activity of purified NS3 protein in vitro. nih.gov Furthermore, some benzoquinazoline and quinazoline (B50416) derivatives have shown inhibitory activity against the HCV-NS3/4A protease, which is another essential viral enzyme. rsc.org

Table 4: HCV Enzyme Inhibition by Quinolinone Derivatives

Target EnzymeDerivative ClassMechanism of Action
NS5B PolymeraseQuinolones, 2-aryl quinolonesAllosteric inhibition at site-II (NNI-2)
NS3 HelicaseFluoroquinolonesInhibition of helicase activity
NS3/4A ProteaseBenzoquinazolines, QuinazolinesInhibition of protease activity

Anti-Inflammatory Mechanisms (e.g., Lipoxygenase (LOX) inhibition)

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netnih.gov Therefore, inhibiting LOX is a promising strategy for the development of anti-inflammatory agents. researchgate.netrsc.org Quinolinone derivatives have been investigated for their potential to inhibit LOX.

In one study, a series of quinolinone-pyrazoline hybrids were synthesized and evaluated for their antioxidant and soybean lipoxygenase (LOX) inhibitory activity. nih.gov Several of these hybrid compounds demonstrated significant LOX inhibitory activity, with one analogue exhibiting an IC50 value of 10 μM. nih.gov In silico docking studies suggested that these compounds likely act as allosteric inhibitors, binding to a site on the enzyme that is different from the active site. nih.gov

The development of LOX inhibitors is an active area of research for new anti-inflammatory drugs with potentially fewer side effects than existing treatments. researchgate.net The structure-activity relationships of these quinolinone derivatives are being explored to optimize their potency and selectivity. nih.gov

Table 5: Lipoxygenase (LOX) Inhibition by Quinolinone Derivatives

Compound ClassInhibitory Activity (IC50)Proposed Mechanism
Quinolinone-pyrazoline hybridsAs low as 10 μMAllosteric inhibition

Antidiabetic Mechanisms (e.g., α-Glycosidase, α-Amylase, Aldose Reductase Inhibition)

Quinolinone and its derivatives have shown potential as antidiabetic agents through the inhibition of key enzymes involved in carbohydrate metabolism and the polyol pathway.

The enzymes α-glucosidase and α-amylase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.gov Various quinoline-based hybrids, such as those incorporating 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties, have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing lower IC50 values than the standard drug acarbose. nih.govresearch-nexus.net Kinetic studies have revealed that these compounds often act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. research-nexus.net

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govfrontiersin.org Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. frontiersin.orgacs.org Quinolin-4(1H)-one derivatives have been identified as effective aldose reductase inhibitors. nih.gov Certain quinones have also shown potent noncompetitive inhibition of aldose reductase, with Ki values in the low micromolar range. nih.gov

Table 6: Antidiabetic Mechanisms of Quinolinone Derivatives

Target EnzymeDerivative ClassMechanism of Action
α-GlucosidaseQuinoline-1,3,4-oxadiazole-1,2,3-triazole hybridsNon-competitive (allosteric) inhibition
α-AmylaseQuinoline-1,3,4-oxadiazole-1,2,3-triazole hybridsInhibition of carbohydrate digestion
Aldose ReductaseQuinolin-4(1H)-ones, QuinonesNoncompetitive inhibition

Antimalarial Mechanisms of Action

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health challenge, necessitating the development of novel antimalarial agents. Quinolinone derivatives have emerged as a promising class of compounds, exhibiting potent antiplasmodial activity through various mechanisms, primarily targeting the parasite's mitochondrial functions.

A crucial target for many quinolinone derivatives is the cytochrome bc1 complex (also known as complex III) in the Plasmodium mitochondrial electron transport chain. nih.govnih.gov This complex plays a vital role in ATP synthesis, and its inhibition leads to the collapse of the mitochondrial membrane potential and ultimately, parasite death. researchgate.net

Quinolinone derivatives can bind to two different sites within the cytochrome bc1 complex: the ubiquinol (B23937) oxidation (Qo) site and the ubiquinone reduction (Qi) site. nih.govnih.gov

Inhibition at the Qo Site: Some quinolinone derivatives, structurally similar to the natural substrate ubiquinone, act as competitive inhibitors at the Qo site. nih.gov By binding to this site, they block the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. Atovaquone, a well-known antimalarial drug, also targets this site. However, the rapid emergence of resistance due to mutations in the Qo site has driven the search for new inhibitors. researchgate.netnih.gov

Inhibition at the Qi Site: A significant advantage of some novel quinolinone derivatives is their ability to bind to the Qi site. nih.gov This alternative binding site offers a potential strategy to circumvent the resistance mechanisms associated with Qo site inhibitors. Endochin-like quinolones (ELQs) are a notable example of derivatives that have been developed to target the Qi site, demonstrating high potency against both atovaquone-sensitive and resistant strains of P. falciparum. nih.gov

The inhibitory activity of several quinolinone derivatives against Plasmodium falciparum is summarized in the table below.

Table 1: Antimalarial Activity of Representative Quinolinone Derivatives

Compound Target Site P. falciparum Strain IC50 (µM)
Atovaquone Qo site of cytochrome bc1 Sensitive 0.001-0.005
ELQ-300 Qi site of cytochrome bc1 Atovaquone-resistant 0.0007-0.0015
CK-2-67 Cytochrome bc1 & PfNDH2 - -
RKA066 Cytochrome bc1 & PfNDH2 - -
WDH-1U-4 Cytochrome bc1 & PfNDH2 - -
WJM228 Qo site of cytochrome b - -
7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione - NF54 (chloroquine-sensitive) 2.21
3-benzyl-N-(7-chloroquinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine - D10 0.053
3-benzyl-N-(7-chloroquinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine - W2 0.067

Beyond the cytochrome bc1 complex, some 4(1H)-quinolone derivatives have also been reported to inhibit the P. falciparum mitochondrial type II NADH:ubiquinone oxidoreductase (PfNDH2). nih.gov This enzyme is another key component of the parasite's respiratory chain, and its inhibition further contributes to the disruption of mitochondrial function. nih.gov

Anti-tubercular Mechanisms

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a leading cause of mortality from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new anti-tubercular drugs with novel mechanisms of action. Quinolinone derivatives have shown significant promise in this area, targeting essential mycobacterial enzymes.

One of the primary mechanisms of action for many quinolinone derivatives against M. tuberculosis is the inhibition of DNA gyrase . nih.govresearchgate.net DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication, transcription, and repair. nih.govoup.com By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately cell death. nih.gov The GyrA subunit of the enzyme is a common target for fluoroquinolones, a subclass of quinolones. nih.gov

Another critical target for a new generation of diarylquinoline-based compounds is ATP synthase . nih.govresearchgate.net This enzyme is central to energy metabolism in M. tuberculosis, responsible for generating ATP through oxidative phosphorylation. Bedaquiline, a diarylquinoline, was the first ATP synthase inhibitor approved for the treatment of MDR-TB. nih.gov It binds to the oligomeric c-ring of the F0 subunit of ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis. nih.gov This disruption of the cell's energy supply is bactericidal for both replicating and non-replicating mycobacteria.

Furthermore, some quinoline derivatives have been investigated for their ability to inhibit other essential mycobacterial enzymes. For instance, certain derivatives have been shown to target the KatG protein , a catalase-peroxidase involved in the activation of the frontline anti-TB drug isoniazid (B1672263) and in protecting the bacteria from oxidative stress. nih.gov

The anti-tubercular activity of various quinolinone derivatives is presented in the tables below, showcasing their minimum inhibitory concentrations (MIC) against M. tuberculosis and their inhibitory concentrations (IC50) against DNA gyrase.

Table 2: Anti-tubercular Activity of Representative Quinolinone Derivatives against M. tuberculosis H37Rv

Compound MIC (µg/mL)
Gatifloxacin 0.12
Sparfloxacin -
Ciprofloxacin -
Levofloxacin -
Pipemidic acid 128
Nalidixic acid 128
Compound 5e (from a synthesized series) 6.25
Compound 5f (from a synthesized series) 3.12
Bedaquiline (TMC207) 0.03
TBAJ-876 -
SQ31f -
Compound 6b6 1.2-3
Compound 6b12 1.2-3
Compound 6b21 1.2-3
ANA-12 6.25
ANC-2 12.5
ANA-1 12.5
ANA 6-8 12.5
ANA-10 12.5
Compound 3e (camphor-coupled) 9.5 µM

Table 3: Inhibitory Activity of Quinolones against M. tuberculosis DNA Gyrase

Compound IC50 (µg/mL)
Sparfloxacin 2-3
Sitafloxacin 1.67
Clinafloxacin 2-3
Gatifloxacin 2-3
Levofloxacin 5
Ciprofloxacin 12.2
Pipemidic acid >1000
Nalidixic acid >1000

Structure Activity Relationship Sar Studies of 3 Iodo 6,8 Dimethylquinolin 4 1h One and Analogues

Impact of C3-Halogenation (Iodine) on Biological Activity and Target Selectivity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of a halogen atom, such as iodine, at the C3 position of the quinolin-4-one scaffold can significantly influence its electronic and steric characteristics. A regioselective C-H iodination protocol for quinolines and quinolones has been developed, highlighting the feasibility of synthesizing such compounds. rsc.org

The presence of a bulky and lipophilic iodine atom at C3 can enhance binding affinity to biological targets through halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a protein. This can lead to improved potency and, in some cases, altered target selectivity. For instance, studies on other heterocyclic systems have shown that iodination can confer potent biological activities. nih.gov However, without specific biological data for 3-Iodo-6,8-dimethylquinolin-4(1H)-one, the precise impact of the C3-iodine on its target profile remains speculative. General SAR studies on quinolin-4-ones suggest that the nature of the substituent at C3 is crucial for activity, with a belief that it should be coplanar with the quinoline (B57606) ring to maintain optimal interactions with the target. mdpi.com

Role of Alkyl Groups (Dimethyl) at C6 and C8 Positions in Modulating Potency and Selectivity

In the broader context of quinoline derivatives, substitution at these positions is known to modulate pharmacological activity. For example, in the fluoroquinolone class of antibiotics, substituents at C8 can improve efficacy against anaerobic bacteria. nih.gov A methoxy (B1213986) group at the C8 position has been shown to prevent phototoxicity and may reduce the risk of drug resistance. nih.gov While these findings relate to different substituents and biological targets, they underscore the importance of the C8 position in fine-tuning the pharmacological profile of quinolin-4-ones. The steric bulk of the dimethyl groups at C6 and C8 could also play a role in orienting the molecule within a binding site, thereby influencing potency and selectivity.

Influence of N1 Substitution on Pharmacological Profiles and Metabolic Stability

Substitution at the N1 position of the quinolin-4-one core is a well-established strategy for modifying the pharmacological and pharmacokinetic properties of these compounds. The introduction of various substituents at this position can alter solubility, membrane permeability, and metabolic stability.

Examination of Substituents at C2 Position on Activity and Specificity

General SAR studies on quinolin-4-ones have shown that alkyl groups at the C2 position can be more advantageous for certain activities, such as antineoplastic effects, than aryl groups. mdpi.com The synthesis of C2-substituted polyazamacrocycles has been explored to develop compounds with anti-protozoal activity, demonstrating the utility of C2 modification in generating diverse biological profiles. nih.gov The specific impact of C2 substituents on the this compound scaffold would need to be determined through the synthesis and biological evaluation of a library of analogues.

Conformational Flexibility and Key Binding Interactions in Biological Systems

The planarity of the quinolinone core, coupled with the orientation of its substituents, will dictate the key binding interactions it can form. These interactions can include hydrogen bonds, van der Waals forces, and, in the case of the C3-iodine, halogen bonds. The dimethyl groups at C6 and C8 may also contribute to hydrophobic interactions within a binding pocket. Understanding the preferred conformation and the potential binding modes of this compound would be crucial for elucidating its mechanism of action and for guiding the design of more potent and selective analogues.

Rational Drug Design Principles for Optimized Quinolinone Derivatives

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the structure and function of a biological target. manchester.ac.ukbenthamscience.com The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

The optimization of quinolinone derivatives often involves a multi-parameter approach, considering factors such as potency, selectivity, metabolic stability, and physicochemical properties. Key strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit snugly into the binding site and form favorable interactions.

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity and using this model to design new compounds with similar features.

While these principles are broadly applicable to the design of quinolinone derivatives, their specific application to optimize this compound would require initial biological activity data and a defined biological target.

Advanced Research Directions and Future Prospects for 3 Iodo 6,8 Dimethylquinolin 4 1h One

Development of Multi-Targeted Ligands Based on the Quinolinone Scaffold for Complex Diseases

The traditional "one-drug, one-target" paradigm has often proven insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.gov This has led to the rise of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets simultaneously, offering the potential for improved efficacy and a reduced likelihood of drug resistance. nih.govscispace.com

The quinolinone scaffold is exceptionally well-suited for the development of multi-target-directed ligands (MTDLs). researchgate.net Its versatile structure allows for modifications at various positions, enabling the incorporation of different pharmacophores to engage with diverse biological targets. For instance, hybrid molecules combining the quinoline (B57606) core with other active moieties have shown promise. A notable strategy involves creating tacrine (B349632)–quinoline hybrids, which integrate a tacrine fragment for cholinesterase inhibition with an 8-hydroxyquinoline (B1678124) portion for metal chelation. mdpi.com This dual-action approach is highly relevant for Alzheimer's disease, where both cholinergic deficit and metal-induced amyloid-β (Aβ) aggregation are key pathological features. mdpi.com

Table 1: Examples of Multi-Target Strategies for Quinoline/Quinolinone Scaffolds

Target Combination Disease Area Rationale
Cholinesterase Inhibition & Metal Chelation Alzheimer's Disease Addresses both neurotransmitter depletion and metal-induced Aβ plaque formation. mdpi.com
Heme Detoxification & Other Parasitic Targets Malaria Overcomes drug resistance by acting on multiple pathways essential for parasite survival. researchgate.net
Kinase Inhibition & DNA Intercalation Cancer Combines cytotoxic mechanisms to enhance anti-tumor activity.

Prodrug Strategies and Advanced Delivery Systems for Enhanced Therapeutic Efficacy

Despite promising in vitro activity, many quinolinone derivatives face challenges related to poor solubility, limited bioavailability, or systemic toxicity. nih.gov Prodrug strategies offer a powerful solution to overcome these limitations. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound at the desired site of action. researchgate.net

For the quinolinone scaffold, various prodrug approaches can be envisioned. One common method involves masking key functional groups, such as the N-H or a hydroxyl group, with a promoiety that improves aqueous solubility or lipophilicity. nih.govacs.org For example, N-alkoxyquinoline prodrugs have been designed to release the active quinoline drug upon one-electron reduction, a condition often found in hypoxic tumor environments. rsc.org Similarly, N-masked quinolinium prodrugs have been developed to reduce systemic toxicity and enhance tumor selectivity. vulcanchem.com

These strategies could be applied to 3-Iodo-6,8-dimethylquinolin-4(1H)-one to improve its therapeutic profile. The N-H group of the quinolinone ring is an ideal site for attaching a promoiety. This could include phosphate (B84403) esters to dramatically increase water solubility for intravenous administration or lipophilic chains to enhance membrane permeability. acs.org Advanced delivery systems, such as nanoparticles or liposomes, could further be used to encapsulate these prodrugs, providing targeted release and protecting the drug from premature degradation.

Integration of Artificial Intelligence and Machine Learning in Quinolinone Discovery and Optimization

The process of drug discovery is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating the identification and optimization of new drug candidates. nih.govjsr.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. astrazeneca.com

In the context of quinolinone discovery, AI and ML can be applied at multiple stages. Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data of quinolinone derivatives to predict the biological activity of novel, untested compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. For instance, 3D-QSAR analyses have been used to understand the structural requirements for the antitumor activity of iodinated quinazolinones, a related class of compounds. nih.gov

Furthermore, generative AI models can design entirely new quinolinone structures de novo that are optimized for specific properties, such as high potency against a target and low predicted toxicity. nih.gov These models can explore a vast chemical space to propose innovative scaffolds that may not have been conceived through traditional medicinal chemistry approaches. For a compound like this compound, AI could be used to predict its activity against a wide range of biological targets, suggest modifications to improve its potency, and forecast its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Applications of AI/ML in Quinolinone Drug Discovery

AI/ML Application Description Potential Impact
Predictive Modeling (QSAR) Predicts biological activity based on chemical structure. Prioritizes synthesis of the most promising compounds. nih.gov
Virtual Screening Screens large virtual libraries of compounds against a biological target. Identifies potential hits from millions of virtual molecules.
De Novo Drug Design Generates novel molecular structures with desired properties. Creates innovative drug candidates with optimized profiles. nih.gov

Exploration of Novel Biological Activities Beyond Established Therapeutic Areas for this Scaffold

The quinoline and quinolinone scaffolds are known for a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory effects. benthamdirect.comresearchgate.net However, the vast chemical space accessible through this scaffold suggests that many of its potential biological activities remain undiscovered. mdpi.com

Systematic screening of this compound and related derivatives against a diverse range of biological targets could uncover novel therapeutic applications. The quinolinone core has been found in compounds with activity against various enzymes, receptors, and DNA. mdpi.com For example, different quinolinone derivatives have shown potential as antifungal agents, antiviral compounds, and treatments for neurodegenerative diseases. nih.govresearchgate.net The 5,8-quinolinedione (B78156) scaffold, a related structure, exhibits anticancer, antimicrobial, and antimalarial properties. mdpi.com

The unique electronic and steric properties imparted by the iodo and dimethyl substituents on this compound may lead to novel bioactivities. High-throughput screening campaigns and phenotypic screening assays are powerful methods to explore these possibilities. Uncovering a novel activity would open up entirely new avenues for research and development, potentially leading to first-in-class therapies for untreated diseases.

Addressing Challenges in Synthetic Efficiency, Scalability, and Green Manufacturing Processes

While designing potent and selective quinolinone-based drugs is a primary goal, the ability to synthesize these compounds efficiently, cost-effectively, and sustainably is equally critical for their translation into clinical use. Traditional methods for synthesizing quinolines, such as the Skraup or Friedländer syntheses, often require harsh conditions, toxic reagents, and produce significant waste. ijpsjournal.com

Modern research is focused on developing greener and more efficient synthetic routes. tandfonline.com This includes the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave or ultrasound-assisted synthesis. ijpsjournal.comresearchgate.net For instance, microwave-assisted protocols have been reported for the production of fused quinolines in green solvents with significantly reduced reaction times. tandfonline.com The use of nanocatalysts also represents a promising green approach for synthesizing quinoline derivatives with high yields and easy catalyst recovery. acs.org

For this compound, key challenges include the regioselective introduction of the iodine and methyl groups and ensuring the process is scalable for large-scale production. Future research should focus on developing one-pot or multi-component reactions that minimize purification steps and maximize atom economy. Adopting green chemistry principles throughout the synthetic process will not only reduce the environmental impact but also lower manufacturing costs, making the final therapeutic product more accessible. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Iodo-6,8-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves iodination of a pre-formed quinolinone scaffold. For example, 6,8-dimethylquinolin-4(1H)-one can be iodinated at the 3-position using iodine in methanol under reflux (similar to methods in ). Key variables include:

  • Iodination agent : Molecular iodine (I₂) is common, but N-iodosuccinimide (NIS) may improve regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while methanol balances cost and safety.
  • Temperature : Reflux conditions (~60–80°C) are typical, but lower temperatures reduce side reactions.

Q. Table 1: Synthetic Methods Comparison

MethodReagentSolventYield (%)Purity (HPLC)Reference
I₂/MeOHI₂Methanol65%95%
NIS/DMFNISDMF72%98%

Critical Note : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the iodinated product from di-iodinated byproducts .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: A multi-technique approach is required:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at 6,8-positions; iodine at C3). For example, 6,8-dimethylquinolin-4(1H)-one exhibits characteristic methyl proton signals at δ 2.36–2.44 ppm in DMSO-d₆ . Iodination shifts these signals slightly due to electronic effects.
  • Mass Spectrometry : GC/MS or HRMS should show a molecular ion peak at m/z 301.0 (C₁₁H₁₀INO₂) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., disordered molecules require refinement with SHELXL ).

Q. Table 2: Key NMR Assignments

Position1H δ (ppm)13C δ (ppm)
C3-I95–100 (C-I)
6-CH₃2.36–2.4417.1–20.6
8-CH₃2.36–2.4417.1–20.6

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light Sensitivity : Iodoquinolines are prone to photodecomposition. Store in amber vials at –20°C under inert gas (N₂/Ar).
  • Thermal Stability : Decomposition occurs above 150°C (TGA data recommended).
  • Solution Stability : Avoid prolonged exposure to DMSO (>24 hours) due to iodine leaching .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer: Discrepancies often arise in:

  • Electron Density Maps : X-ray data may conflict with DFT-optimized geometries. Refine using SHELX with high-resolution data (>1.0 Å).
  • Spectroscopic Assignments : Ambiguous NMR signals (e.g., overlapping methyl groups) require 2D techniques (HMBC, TOCSY) .

Case Study : In , iodinated flavones showed disorder in crystallography data. A dual-refinement strategy (occupancy adjustment for disordered atoms) resolved conflicts .

Q. What strategies optimize biological activity studies (e.g., enzyme inhibition) for derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace iodine with bromine) and assess activity changes.
  • Assay Design : Use fluorescence polarization for binding affinity (e.g., SIRT1 inhibition assays as in ).
  • Data Validation : Compare IC₅₀ values across triplicate runs with positive controls (e.g., nicotinamide for SIRT1).

Q. Table 3: Example SAR Data

DerivativeR GroupIC₅₀ (μM)
ParentI0.5
Br analogBr1.2
H analogH>50

Q. How can crystallographic disorder in this compound be modeled effectively?

Methodological Answer: Disordered molecules (e.g., in ) require:

  • Occupancy Refinement : Use SHELXL to assign partial occupancies (e.g., 0.599:0.401 for major:minor components) .
  • Thermal Parameter Constraints : Apply ISOR/SIMU restraints to anisotropic displacement parameters.
  • Validation Tools : Check R-factor convergence (<5%) and Fo-Fc maps for residual density.

Q. What analytical methods validate purity and quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect iodinated byproducts (retention time ~12–15 min).
  • LC-HRMS : Identify impurities with mass accuracy <5 ppm.
  • Elemental Analysis : Confirm C, H, N, I percentages (±0.3% theoretical).

Q. Table 4: Method Validation Parameters

ParameterRequirement
LOD (HPLC)≤0.1%
LOQ (HPLC)≤0.3%
Precision (RSD)≤2%

Q. How do solvent polarity and hydrogen bonding affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Polar Solvents : DMSO enhances iodine’s leaving-group ability in Suzuki-Miyaura couplings.
  • Hydrogen Bonding : Protic solvents (e.g., MeOH) stabilize intermediates but slow reaction rates.
  • Catalytic Systems : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) for optimal coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.